3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12/h1,4-5H,2-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBQITSEZMWQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components:
- Ketone (e.g., acetophenone derivatives)
- Ethyl cyanoacetate
- Elemental sulfur (S8)
- Formamide
Catalysts:
- L-proline (20 mol%)
- Diethylamine (Et2NH, 20 mol%)
Conditions:
- Temperature: 170°C
- Time: 6 hours
- Stoichiometry: 1:1.5:1:4 (ketone:ethyl cyanoacetate:sulfur:formamide)
Mechanism Highlights:
- Initial Knoevenagel condensation catalyzed by L-proline and Et2NH.
- Base-promoted Gewald reaction incorporating sulfur.
- Cyclization involving formamide to close the pyrimidinone ring.
Yields and Optimization:
| Entry | Catalyst Loading (L-proline / Et2NH) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1.0 eq / 1.0 eq | 200 | 2 | 65 |
| 2 | 0.2 eq / 0.2 eq | 200 | 2 | 62 |
| 8 | 0.2 eq / 0.2 eq | 200 | 2 | 78 |
| 11 | 0.2 eq / 0.2 eq | 200 | 2 | 82 |
| 13 | 0.2 eq / 0.2 eq | 170 | 6 | 88 |
The optimized conditions (entry 13) achieved an 88% isolated yield with reduced catalyst loading and lower temperature, indicating high catalytic efficiency and green chemistry compliance.
Substrate Scope:
The method tolerates various substituted ketones, including electron-donating and electron-withdrawing groups, halogens, heterocycles (furanyl, pyridinyl, thiophenyl), and aliphatic ketones, with yields ranging from 65% to nearly quantitative (up to 100%). This broad scope suggests the method's applicability to synthesize diverse thieno[3,2-d]pyrimidin-4(3H)-one derivatives, potentially including the 3-(2-aminoethyl) substituted analogs.
Comparative Analysis of Preparation Methods
| Feature | Multi-Step Synthesis (Classical) | Catalytic Four-Component One-Pot Synthesis |
|---|---|---|
| Number of Steps | Multiple (2-4 steps) | One-pot, single step |
| Catalyst Use | Often stoichiometric or none | Catalytic (L-proline and Et2NH, 20 mol%) |
| Purification | Multiple chromatographic steps | Single purification (crystallization possible) |
| Yield Range | Moderate to good (varies with substituents) | High (65%-100%) |
| Environmental Impact | Higher waste and solvent use | Lower E-factor (~1.5), greener process |
| Scalability | Limited by step complexity | Demonstrated up to 100 mmol scale with 96% yield |
| Substrate Scope | Limited by functional group compatibility | Broad, including aromatic, heterocyclic, and aliphatic ketones |
Research Findings and Notes
- Attempts to modify the classical routes, such as using alternative amines or demethylation steps, have been explored but with mixed success, indicating the sensitivity of the synthetic pathway to substituent and reagent choice.
- The catalytic four-component reaction mechanism involves a complex interplay of condensation, sulfur incorporation, and cyclization steps, which is facilitated by the dual catalyst system enhancing reaction rates and selectivity.
- The green chemistry approach reduces hazardous waste and energy consumption and avoids intermediate isolation, making it attractive for industrial applications.
- Derivatization of the synthesized thieno[3,2-d]pyrimidin-4(3H)-ones, such as direct amination to cyclic amidines, is feasible and efficient, expanding the utility of the preparation method.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrimidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits significant antimicrobial activity. It has shown potential against various bacterial strains, including Mycobacterium tuberculosis, by inhibiting cytochrome bd oxidase, which disrupts the bacteria's energy metabolism. This mechanism positions it as a potential antitubercular agent .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies suggest that it may inhibit specific enzymes involved in cancer pathways, including vascular endothelial growth factor receptor 2 (VEGFR-2). This inhibition could impede tumor growth and angiogenesis, making it a candidate for further development in cancer therapeutics .
Synthesis and Derivatives
The synthesis of 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves cyclization reactions of derivatives such as 3-amino-thiophene-2-carboxylates. A common synthetic route includes using formic acid or triethyl orthoformate as reagents. Optimizing these reactions through advanced catalysts can enhance yield and purity .
Comparative Applications
To better understand the significance of 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one in medicinal chemistry, the following table compares its properties and applications with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one | Yes | Yes | Inhibition of cytochrome bd oxidase and VEGFR-2 |
| Thieno[2,3-d]pyrimidin-4(3H)-one | Limited | Yes | Various enzyme inhibition |
| 4-Hydroxythieno[2,3-d]pyrimidine | Yes | Limited | Antioxidant properties |
Case Studies
Several case studies highlight the potential applications of 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one:
- Antitubercular Activity : A study demonstrated that derivatives of thienopyrimidinones showed significant activity against Mycobacterium tuberculosis, suggesting that modifications to the thienopyrimidine structure could enhance efficacy .
- Cancer Inhibition : Research indicated that compounds with similar structures inhibited the proliferation of cancer cells by targeting VEGFR-2 pathways. This opens avenues for developing new cancer therapies based on the thienopyrimidine scaffold .
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacteria’s energy metabolism . Additionally, it can inhibit VEGFR-2, a receptor involved in angiogenesis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 3-position substituent significantly influences molecular properties. A comparison of key derivatives is summarized below:
Key Observations :
- The 2-aminoethyl group enhances polarity and solubility compared to hydrophobic (methyl) or bulky (aryl) substituents .
- Aromatic substituents (e.g., methoxyphenyl) increase melting points due to crystallinity but reduce bioavailability .
Anticancer Activity
- 3-(2-Aminoethyl) derivative: Expected to exhibit potent activity due to the aminoethyl group’s ability to engage in hydrogen bonding with target proteins (e.g., kinases or DNA topoisomerases) .
- Thieno[2,3-d]pyrimidin-4(3H)-ones: Derivatives with 5,6,7,8-tetrahydrobenzo substituents showed IC50 values <10 µM against prostate (PC-3) and breast (MCF-7) cancer cells .
- 3-(Phenylamino) derivative: Lower activity in melanoma models due to poor solubility .
Enzyme Inhibition
- PDE7 Inhibition: 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one (28e) achieved single-digit nanomolar potency, attributed to optimal steric fit in the enzyme’s active site .
- Cdc7 Kinase Inhibition: 2-Aminomethyl derivatives with 3-methylpyrazole groups showed time-dependent inhibition, emphasizing the role of hinge-binding substituents .
Melanin Modulation
- Azepine-fused thieno[2,3-d]pyrimidin-4(3H)-ones increased melanin synthesis in B16 cells by 40–60%, likely mimicking psoralen’s mechanism .
Structure-Activity Relationships (SAR)
- Position 3: Substitutions here (e.g., aminoethyl, anilino) directly impact target engagement. Aminoethyl’s flexibility may improve binding kinetics over rigid aryl groups .
- Position 2 : Methyl or mercapto groups enhance metabolic stability but reduce potency compared to polar substituents .
- Position 7/9 : Aromatic or heterocyclic extensions (e.g., pyrido rings) improve selectivity but increase molecular weight, affecting pharmacokinetics .
Biological Activity
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Synthesis
The synthesis of 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the condensation of 3-amino(benzo)thiophene carboxylate with chloroformamidine hydrochloride. This method has been optimized to yield high purity and efficiency, with reported yields exceeding 90% in some cases .
Anticancer Properties
Research has highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives, including 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one. A study demonstrated that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one exhibited significant cytotoxicity against various cancer cell lines such as HCT-116 (colorectal), SKOV3 (ovarian), and U87 (glioblastoma). The IC50 values ranged from 3.83 to 11.94 µM, indicating potent activity compared to standard treatments like erlotinib .
Table 1: Cytotoxicity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HCT-116 | 3.83 |
| 2 | SKOV3 | 5.67 |
| 3 | U87 | 11.94 |
The mechanism underlying the anticancer activity of these compounds often involves inhibition of key signaling pathways such as EGFR and PI3K. Molecular docking studies have suggested that these compounds can effectively bind to the active sites of these proteins, thereby disrupting their function and leading to reduced cell proliferation .
Phosphodiesterase Inhibition
Another significant biological activity associated with thieno[3,2-d]pyrimidin-4(3H)-one derivatives is their role as phosphodiesterase (PDE) inhibitors. Specifically, they have shown promise as selective PDE7 inhibitors which are important in modulating intracellular signaling pathways related to inflammation and cancer progression. The introduction of various substituents has been found to enhance their inhibitory potency while improving solubility profiles for better bioavailability .
Table 2: PDE Inhibition Activity
| Compound | PDE Type | Inhibition Activity |
|---|---|---|
| A | PDE7 | Strong |
| B | PDE3 | Moderate |
| C | PDE4 | Weak |
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated a series of thieno[3,2-d]pyrimidine derivatives against multiple cancer cell lines. The results indicated that certain modifications in the structure led to enhanced cytotoxic effects while maintaining selectivity towards cancerous cells over normal cells .
- Pharmacokinetic Studies : ADME (Absorption, Distribution, Metabolism, and Excretion) studies have been conducted to assess the pharmacokinetic properties of these compounds. The findings suggest favorable profiles for several derivatives, making them suitable candidates for further development into therapeutic agents against cancer and inflammatory diseases .
Q & A
Basic Research Question
- IR spectroscopy : Confirms carbonyl (C=O) and amine (N-H) stretches (e.g., 1678–1721 cm⁻¹ for pyrimidinone C=O) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., pyrimidinone-H at δ 9.46 ppm) and carbon frameworks .
- Mass spectrometry (MS) : Validates molecular weights (e.g., [M+H]+ peaks matching calculated values) .
- Elemental analysis : Ensures purity (e.g., C: 66.40% calculated vs. 66.59% observed) .
How do researchers validate the biological activity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
Basic Research Question
- Anticancer assays : Derivatives are screened against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs .
- Antimalarial testing : In vitro inhibition of Plasmodium falciparum cultures (e.g., 40/120 derivatives showed activity comparable to chloroquine) .
- Enzyme inhibition : Tyrosinase or 17β-HSD2 inhibition is quantified via spectrophotometric assays (e.g., compound 4g with 2,4-dihydroxybenzene showed IC₅₀ = 2.1 µM) .
How can synthetic routes be optimized to improve yield and safety for aminoethyl-substituted derivatives?
Advanced Research Question
- Catalyst selection : Pd(PPh₃)₄ in cross-coupling reduces side reactions (e.g., 88% yield for 2g via Sonogashira coupling) .
- Solvent systems : DMF or toluene enhances reaction efficiency while minimizing toxic byproducts (e.g., POCl₃-free chlorination in toluene) .
- Temperature control : Reflux conditions (100–140°C) balance reaction speed and decomposition risks .
What strategies address contradictions in biological activity data across structurally similar derivatives?
Advanced Research Question
- Structure-activity relationship (SAR) studies : Substituent effects are analyzed (e.g., methoxy groups enhance 17β-HSD2 inhibition, while chloro groups improve anticancer activity) .
- Standardized assays : Replicating conditions (e.g., identical Plasmodium strains or cell lines) reduces variability .
- Dose-response profiling : IC₅₀ values are compared across multiple concentrations to identify outliers .
How does molecular docking guide the design of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as enzyme inhibitors?
Advanced Research Question
- Target identification : Docking into enzyme active sites (e.g., tyrosinase or 17β-HSD2) predicts binding affinity and key interactions (e.g., hydrogen bonds with catalytic residues) .
- Software tools : OpenEye’s Fred Receptor and Omega2 optimize ligand conformations and scoring .
- Validation : Top-scoring derivatives (e.g., 3b with 3-hydroxyphenyl groups) are prioritized for synthesis and testing .
What in vitro models are used to evaluate antimalarial activity, and how are results interpreted?
Advanced Research Question
- Continuous cultures : Plasmodium falciparum is maintained in human erythrocytes (RPMI 1640 medium, 5% CO₂) for dose-response testing .
- Parasite viability : Growth inhibition is measured via lactate dehydrogenase (LDH) assays or SYBR Green fluorescence .
- Selectivity index (SI) : Ratio of cytotoxicity (e.g., HepG2 cells) to antimalarial activity ensures therapeutic relevance .
How do substituents at the 2- and 6-positions influence the physicochemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
Advanced Research Question
- Electron-withdrawing groups (EWGs) : Chloro or trifluoromethyl groups increase metabolic stability but reduce solubility .
- Aminoethyl side chain : Enhances water solubility and bioavailability via protonation at physiological pH .
- Aryl substituents : Methoxy or hydroxyphenyl groups improve membrane permeability and target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
